methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)benzoate
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Description
Methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)benzoate is a useful research compound. Its molecular formula is C20H21N7O3 and its molecular weight is 407.434. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole structure have been studied as potential cxcr3 antagonists . CXCR3 is a G-protein coupled receptor involved in immune response regulation, making it a potential target for immunomodulatory drugs .
Mode of Action
Compounds with a 1,2,4-triazole structure are known to form hydrogen bonds with different targets, which can lead to changes in the target’s function
Biochemical Pathways
CXCR3 is known to play a role in the migration and function of immune cells, so antagonizing this receptor could potentially affect these processes .
Result of Action
If the compound acts as a cxcr3 antagonist, it could potentially inhibit the migration and function of certain immune cells . This could have implications for the treatment of diseases where the immune response plays a key role.
Biochemical Analysis
Biochemical Properties
Methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)benzoate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are essential for drug metabolism . Additionally, it binds to specific receptors, modulating signal transduction pathways and affecting cellular responses.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . It also affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, the compound can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions are critical for its biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Properties
IUPAC Name |
methyl 2-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c1-30-20(29)15-4-2-3-5-16(15)25-19(28)14-6-8-26(9-7-14)17-10-18(23-12-22-17)27-13-21-11-24-27/h2-5,10-14H,6-9H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRYRUZVYDRQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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